1-(3-Amino-5-mercaptophenyl)-2-chloropropan-1-one
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Overview
Description
1-(3-Amino-5-mercaptophenyl)-2-chloropropan-1-one is an organic compound characterized by the presence of an amino group, a mercapto group, and a chloropropanone moiety
Preparation Methods
The synthesis of 1-(3-Amino-5-mercaptophenyl)-2-chloropropan-1-one typically involves the reaction of 3-amino-5-mercaptophenyl derivatives with chloropropanone under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and scalability. The choice of solvents and reagents is critical to minimize environmental impact and ensure safety during the production process.
Chemical Reactions Analysis
1-(3-Amino-5-mercaptophenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group in the chloropropanone moiety can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Amino-5-mercaptophenyl)-2-chloropropan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of corrosion inhibitors and other materials with specialized properties.
Mechanism of Action
The mechanism of action of 1-(3-Amino-5-mercaptophenyl)-2-chloropropan-1-one involves its interaction with molecular targets such as enzymes and receptors. The amino and mercapto groups play a crucial role in binding to these targets, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, depending on the specific application.
Comparison with Similar Compounds
1-(3-Amino-5-mercaptophenyl)-2-chloropropan-1-one can be compared with other similar compounds, such as:
3-Amino-5-mercapto-1,2,4-triazole: Known for its corrosion inhibition properties.
3-Amino-5-mercapto-1,2,3-triazole: Studied for its biological activities and corrosion inhibition.
1-(3-Amino-5-mercaptophenyl)propan-2-one: Similar structure but lacks the chlorine atom, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H10ClNOS |
---|---|
Molecular Weight |
215.70 g/mol |
IUPAC Name |
1-(3-amino-5-sulfanylphenyl)-2-chloropropan-1-one |
InChI |
InChI=1S/C9H10ClNOS/c1-5(10)9(12)6-2-7(11)4-8(13)3-6/h2-5,13H,11H2,1H3 |
InChI Key |
RRCHAQLRUBEFQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC(=CC(=C1)S)N)Cl |
Origin of Product |
United States |
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